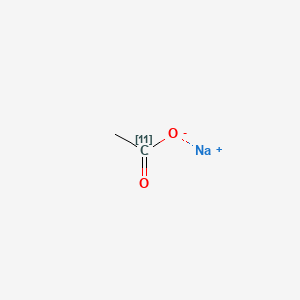
Sodium acetate C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Acetate C 11 is a compound where a portion of the carboxyl molecules are labeled with radioactive carbon-11. This compound is primarily used in medical imaging, particularly in positron emission tomography (PET) scans. The radioactive carbon-11 isotope has a half-life of approximately 20 minutes, making it suitable for short-term diagnostic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Acetate C 11 can be synthesized by reacting methylmagnesium bromide or chloride with carbon-11 dioxide. This reaction yields a radiochemical product with high specific activity and purity. The reaction typically takes about 20 minutes and results in a radiochemical yield of around 72% .
Industrial Production Methods: The production of Sodium Acetate C 11 is usually carried out on-site due to the short half-life of carbon-11. Automated systems are often employed to ensure high radiochemical yields and purity. The compound is stable at a pH between 4.5 and 8.5 for up to 2 hours at room temperature .
Chemical Reactions Analysis
Types of Reactions: Sodium Acetate C 11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Substitution: It can react with alkyl halides to form esters.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Substitution: Typically involves alkyl halides like bromoethane.
Major Products:
Oxidation: Produces carbon dioxide and water.
Substitution: Forms esters such as ethyl acetate.
Scientific Research Applications
Sodium Acetate C 11 has a wide range of applications in scientific research:
Chemistry: Used as a PET radiotracer for imaging cancer cells and studying myocardial oxidative metabolism.
Biology: Helps in understanding cellular proliferation rates by incorporating into cellular membranes.
Medicine: Utilized in PET scans to diagnose various conditions, including cancer and heart diseases.
Industry: Employed in the synthesis of nanoparticles and as a buffer in various chemical reactions
Mechanism of Action
The primary mechanism of action for Sodium Acetate C 11 involves its conversion to acetyl-CoA by acetyl-CoA synthetase. This conversion occurs in the cytosol and mitochondria. In cancer cells, acetyl-CoA is incorporated into fatty acids and cellular membranes, while in normal myocardium, it is oxidized through the tricarboxylic acid cycle to carbon dioxide and water .
Comparison with Similar Compounds
- Sodium Formate
- Sodium Propionate
- Potassium Acetate
- Calcium Acetate
Comparison:
- Sodium Formate: Similar in being a sodium salt but differs in its use and chemical properties.
- Sodium Propionate: Also a sodium salt but primarily used as a food preservative.
- Potassium Acetate: Similar buffering properties but used in different industrial applications.
- Calcium Acetate: Used as a phosphate binder in medicine, differing in its primary applications .
Sodium Acetate C 11 stands out due to its radioactive labeling, making it uniquely suitable for PET imaging and other diagnostic applications.
Properties
CAS No. |
50961-06-3 |
|---|---|
Molecular Formula |
C2H3NaO2 |
Molecular Weight |
81.035 g/mol |
IUPAC Name |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2-1; |
InChI Key |
VMHLLURERBWHNL-WOPVPFJQSA-M |
Isomeric SMILES |
C[11C](=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















